N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2-ethoxy-5-(propan-2-yl)benzene-1-sulfonamide
Overview
Description
N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2-ethoxy-5-(propan-2-yl)benzene-1-sulfonamide is a complex organic compound that features a pyridazine ring, a sulfonamide group, and an azepane moiety. This compound is of interest due to its potential pharmacological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2-ethoxy-5-(propan-2-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine ring, followed by the introduction of the azepane group and the sulfonamide moiety. Common reagents used in these reactions include pyridazine derivatives, azepane, and sulfonyl chlorides. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, often employing green chemistry principles to enhance sustainability .
Chemical Reactions Analysis
Types of Reactions
N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2-ethoxy-5-(propan-2-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions often result in the formation of new sulfonamide derivatives .
Scientific Research Applications
N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2-ethoxy-5-(propan-2-yl)benzene-1-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes
Mechanism of Action
The mechanism of action of N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2-ethoxy-5-(propan-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved often include signal transduction cascades that regulate cellular processes like inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Pyridazinone derivatives: These compounds share the pyridazine ring and exhibit similar pharmacological activities.
Sulfonamide derivatives: Compounds with the sulfonamide group are known for their antimicrobial and anti-inflammatory properties.
Azepane derivatives: These compounds contain the azepane moiety and are studied for their potential therapeutic applications
Uniqueness
N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2-ethoxy-5-(propan-2-yl)benzene-1-sulfonamide is unique due to its combination of the pyridazine ring, sulfonamide group, and azepane moiety, which confer a distinct set of chemical and biological properties. This unique structure allows it to interact with multiple molecular targets and exhibit a broad spectrum of activities .
Properties
IUPAC Name |
N-[4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-2-ethoxy-5-propan-2-ylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N4O3S/c1-4-34-25-15-11-22(20(2)3)19-26(25)35(32,33)30-23-12-9-21(10-13-23)24-14-16-27(29-28-24)31-17-7-5-6-8-18-31/h9-16,19-20,30H,4-8,17-18H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVBQZXAWRUYYLG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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